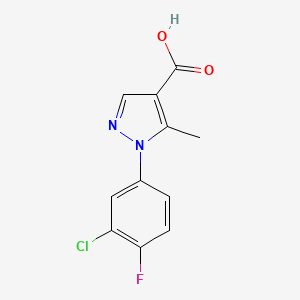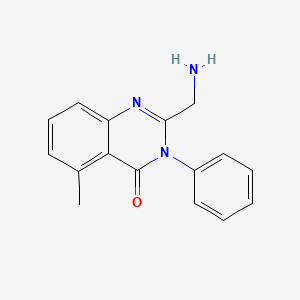
2-(aminomethyl)-5-methyl-3-phenylquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(aminomethyl)-5-methyl-3-phenylquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-5-methyl-3-phenylquinazolin-4-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone. One common method involves the use of graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is efficient and environmentally friendly.
Another approach involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine . This method yields the desired quinazolinone derivative in good yield.
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as graphene oxide, can enhance reaction efficiency and reduce production costs.
化学反应分析
Types of Reactions
2-(aminomethyl)-5-methyl-3-phenylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Substitution: The amino and methyl groups on the quinazolinone ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and quinazoline derivatives with different functional groups.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Industry: The compound’s unique structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(aminomethyl)-5-methyl-3-phenylquinazolin-4-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
相似化合物的比较
Similar Compounds
3-phenylquinazoline-2,4(1H,3H)-dithione: This compound is structurally similar and has been studied for its biological activities.
4-methyl-2-phenylquinazolin-4-one: Another quinazolinone derivative with potential antimicrobial and anticancer properties.
Uniqueness
2-(aminomethyl)-5-methyl-3-phenylquinazolin-4-one stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit quorum sensing and biofilm formation in bacteria makes it a promising candidate for the development of new antimicrobial agents.
属性
分子式 |
C16H15N3O |
|---|---|
分子量 |
265.31 g/mol |
IUPAC 名称 |
2-(aminomethyl)-5-methyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C16H15N3O/c1-11-6-5-9-13-15(11)16(20)19(14(10-17)18-13)12-7-3-2-4-8-12/h2-9H,10,17H2,1H3 |
InChI 键 |
SWNMAIGNASUJQT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


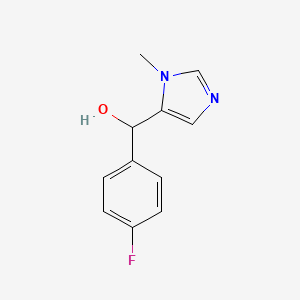
![4-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonic acid](/img/structure/B8624617.png)

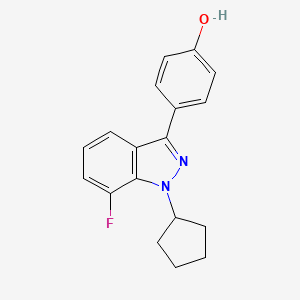
![1-ethyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B8624627.png)
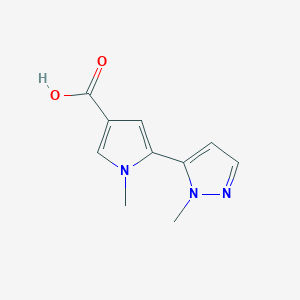
![N1-((1H-Benzo[d]imidazol-2-yl)methyl)ethane-1,2-diamine](/img/structure/B8624638.png)
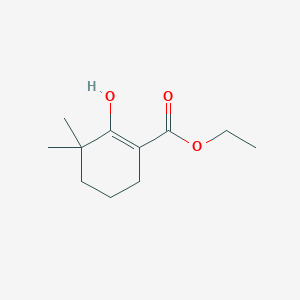
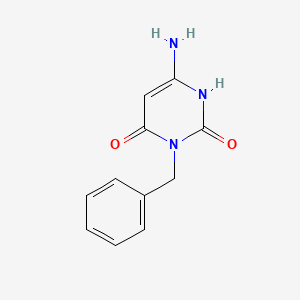
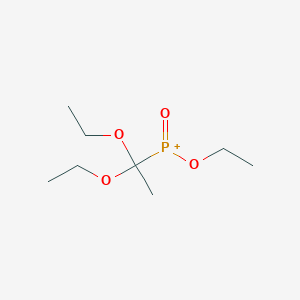
![5-(Trifluoromethyl)benzo[d][1,2,3]thiadiazole](/img/structure/B8624682.png)

![(4S)-4-[(3-fluorophenyl)methyl]-L-Proline hydrochloride](/img/structure/B8624686.png)
